6-Pentyl-2H-pyran-2-one

Antifungal Botrytis cinerea Minimum Inhibitory Concentration (MIC)

6-Pentyl-2H-pyran-2-one (6PP) is an α,β-unsaturated δ-lactone belonging to the pyrone class of heterocyclic compounds, naturally produced by various Trichoderma species as a volatile secondary metabolite. It is a key bioactive component in biological control due to its broad-spectrum antifungal activity against phytopathogens and its role in plant growth regulation.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 27593-23-3
Cat. No. B032149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pentyl-2H-pyran-2-one
CAS27593-23-3
Synonyms6-Pentyl-2H-pyran-2-one;  6-Pentyl-α-pyrone;  6-n-Pentyl-2H-pyran-2-one;  6-n-Pentyl-α-pyrone
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=CC(=O)O1
InChIInChI=1S/C10H14O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-4,6H2,1H3
InChIKeyMAUFTTLGOUBZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in fats;  insoluble in wate

6-Pentyl-2H-pyran-2-one (CAS 27593-23-3): Natural Lactone with Quantifiable Antifungal and Phytotoxic Differentiation


6-Pentyl-2H-pyran-2-one (6PP) is an α,β-unsaturated δ-lactone belonging to the pyrone class of heterocyclic compounds, naturally produced by various Trichoderma species as a volatile secondary metabolite [1]. It is a key bioactive component in biological control due to its broad-spectrum antifungal activity against phytopathogens [2] and its role in plant growth regulation [3]. As a natural product, 6PP is also a documented food additive with a characteristic coconut-like aroma [1], positioning it at the intersection of agrochemical, flavor/fragrance, and plant science research.

6-Pentyl-2H-pyran-2-one: Why In-Class Substitution Risks Significant Efficacy Loss


Substituting 6-pentyl-2H-pyran-2-one with structurally similar lactones or pyrones is not advisable without rigorous biological validation. Direct comparative studies have demonstrated that minor modifications to the 6-pentyl-α-pyrone scaffold—such as ring saturation or alkyl chain variation—can drastically alter antifungal potency, phytotoxicity profiles, and even invert selective activity against specific plant pathogens [1]. For instance, the saturated analog (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one exhibits superior activity against Penicillium species but reduced phytotoxicity in wheat coleoptile assays, highlighting that activity is not simply a function of the core pyrone structure but is exquisitely sensitive to specific structural features [1]. Consequently, assuming functional equivalence among in-class compounds is a high-risk procurement strategy.

6-Pentyl-2H-pyran-2-one: Head-to-Head Activity Data vs. Structural Analogs


Antifungal Potency Against Botrytis cinerea: 6PP Matches or Exceeds Saturated Analogs

In a direct agar dilution assay, 6-pentyl-2H-pyran-2-one (I) demonstrated a Minimum Inhibitory Concentration (MIC) of 0.05% (v/v) against two isolates of Botrytis cinerea, a major pre- and postharvest pathogen [1]. This potency was comparable to the saturated analog (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one (II) and furanone analog (RS)-dihydro-5-hexyl-2H-furan-2-one (III), but it was 2-fold more potent than the tetrahydropyran analogs (RS)-tetrahydro-6-pentyl-2H-pyran-2-one (IV) and (RS)-tetrahydro-6-heptyl-2H-pyran-2-one (VI), and significantly more potent than (RS)-dihydro-5-octyl-2H-furan-2-one (V), which failed to achieve complete inhibition at the highest tested concentration (>0.1% v/v) [1].

Antifungal Botrytis cinerea Minimum Inhibitory Concentration (MIC)

Differential Phytotoxicity: 6PP Is More Phytotoxic Than Its Saturated Analog in Wheat Coleoptile Bioassays

In an etiolated wheat coleoptile assay, 6-pentyl-2H-pyran-2-one (I) exhibited significant phytotoxicity at 10⁻⁴ M, reducing coleoptile growth to 0% of the control [1]. In contrast, the saturated analog (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one (II) showed only partial inhibition (63% of control growth) at the same concentration [1]. This demonstrates a stark divergence in phytotoxic potential: 6PP is a full inhibitor of coleoptile elongation at 10⁻⁴ M, whereas its dihydro analog is only partially effective, despite both being fully inhibitory at the higher 10⁻³ M concentration [1].

Phytotoxicity Wheat Coleoptile Herbicide Lead

Selective Inhibition of Lettuce Seed Germination: 6PP Outperforms All Tested Analogs

When exposed to volatile test compounds, 6-pentyl-2H-pyran-2-one (I) reduced lettuce seed germination to 76%, compared to a control germination rate of 91% [1]. This 16.5% reduction in germination was more pronounced than for any of the five tested structural analogs, including (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one (II) which showed 84% germination [1]. The differential effect is notable: 6PP is the only compound in the panel to reduce germination below 80%, indicating a unique allelopathic/volatile phytotoxic signature [1].

Seed Germination Allelopathy Volatile Phytotoxicity

Nematicidal Activity as a Volatile Organic Compound: A Differentiating Mode of Action

6-Pentyl-2H-pyran-2-one exhibits potent volatile nematicidal activity, killing >85% of Panagrellus redivivus, Caenorhabditis elegans, and Bursaphelenchus xylophilus at 200 mg/L within 48 hours in a closed vial system [1]. This mode of action is distinct from many non-volatile nematicides derived from Trichoderma (e.g., trichodermin, gliotoxin, cyclosporin A), which require direct contact [1]. The volatile nature of 6PP's activity allows it to act through the vapor phase, a property that is not shared by the majority of known microbial nematicidal metabolites [1]. No direct comparator data exists for other 6-alkyl-pyrones in the same assay, but the mechanism represents a class-level inference of differentiation.

Nematicidal Volatile Organic Compound (VOC) Biocontrol

Economic Feasibility vs. Synthetic Analog: 4-Methyl-6-pentyl-2H-pyran-2-one as a Cost-Effective Alternative with Similar Potency

While 6-pentyl-2H-pyran-2-one (6PP) is a potent natural fungicide, its commercial use is limited by high production costs [1]. A patented synthetic analog, 4-methyl-6-pentyl-2H-pyran-2-one, was developed to address this limitation. The patent claims that this analog possesses fungicidal activity 'similar to that of compound 6PAP' (6PP) but can be prepared with 'relative ease and economy' [1]. Although precise comparative EC50 values are not disclosed in the patent, the document explicitly positions the 4-methyl analog as a cost-equivalent substitute with comparable efficacy [1]. This establishes a procurement trade-off: 6PP is the benchmark for natural potency and mechanism-of-action studies, while the 4-methyl analog may be preferred for large-scale agricultural application development.

Fungicide Development Cost-Effectiveness Synthetic Analog

6-Pentyl-2H-pyran-2-one: Evidence-Backed Research and Development Applications


Postharvest Fungal Control Research with Botrytis cinerea

Given its MIC of 0.05% (v/v) against B. cinerea, 6PP is an ideal candidate for developing postharvest treatments for fruits and vegetables susceptible to grey mold [1]. Its natural origin and established use as a food additive support its development as a reduced-risk alternative to synthetic fungicides [1].

Herbicide Lead Discovery Using Wheat Coleoptile Bioassay

6PP's complete inhibition of wheat coleoptile elongation at 10⁻⁴ M makes it a valuable positive control or lead scaffold for herbicidal activity screening [1]. Its differential phytotoxicity compared to saturated analogs provides a clear structure-activity relationship for medicinal chemistry efforts [1].

Allelopathy and Volatile-Mediated Plant-Plant Signaling Studies

As the only compound in its analog panel to significantly reduce lettuce seed germination via volatile exposure, 6PP is the preferred tool for investigating volatile-mediated allelopathy and for developing natural pre-emergent herbicides or plant growth regulators [1].

Biological Control of Soil-Borne Nematodes via Volatile Action

The demonstrated volatile nematicidal activity of 6PP (>85% mortality against three species at 200 mg/L) supports its use in developing biofumigation strategies for managing plant-parasitic nematodes [2]. This application leverages its unique ability to act through the vapor phase, a property not shared by many non-volatile microbial nematicides [2].

Technical Documentation Hub

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